Entianin

Lantibiotic biosynthesis Succinylation Post-translational modification

Entianin is a class I lantibiotic peptide antibiotic produced by Bacillus subtilis subsp. spizizenii DSM 15029T.

Molecular Formula
Molecular Weight
Cat. No. B1576715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntianin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Entianin (CAS 11113-62-5) for Research: A Subtilin-Like Lantibiotic from Bacillus subtilis


Entianin is a class I lantibiotic peptide antibiotic produced by Bacillus subtilis subsp. spizizenii DSM 15029T [1]. As a member of the subtilin-like lantibiotic family, it features characteristic lanthionine ring structures and demonstrates antimicrobial activity primarily against Gram-positive bacteria. Entianin differs from its closest structural analog, subtilin, by three distinct amino acid positions [1].

Entianin Procurement: Why Not Just Use Subtilin or Nisin?


Although structurally related, entianin and its closest analogs cannot be automatically substituted. Minor differences in the primary sequence have significant consequences for post-translational modification. Specifically, the degree of N-terminal succinylation, which drastically attenuates antibiotic activity, differs markedly between lantibiotics [1]. Using a producer strain for subtilin, for instance, results in a far higher ratio of the less-active succinylated product compared to a producer strain for entianin [2]. Therefore, the choice of compound and its production chassis directly impacts the specific activity of the final product.

Entianin Differential Performance Data vs. Subtilin & Nisin


Entianin vs. Subtilin: Favorable Unsuccinylated-to-Succinylated Ratio for Active Product

The ratio of active, unsuccinylated entianin to its less-active, succinylated form is significantly more favorable than that observed for subtilin. In Landy medium, the ratio of entianin to S-entianin (1:10) is five times greater than the ratio of subtilin to S-subtilin (1:50) [1]. This indicates that entianin-producing strains inherently secrete a higher proportion of the desired, fully active compound under standardized conditions.

Lantibiotic biosynthesis Succinylation Post-translational modification

Entianin vs. Succinylated Subtilin: Greater Potency After Inevitable Succinylation

Even when succinylation occurs, succinylated entianin (S-entianin) retains greater relative activity than succinylated subtilin (S-subtilin). A 40-fold higher concentration of S-entianin is required for growth inhibition compared to unsuccinylated entianin, whereas a 100-fold higher concentration of S-subtilin is needed to achieve the same effect relative to unsuccinylated entianin [1]. This shows that the succinylated form of entianin is a less drastically attenuated antibiotic than the succinylated form of its closest analog.

Antimicrobial activity Succinylation Structure-activity relationship

Production Optimization: Achievable Titers of Active Unsuccinylated Entianin

The production of active, unsuccinylated entianin can be tuned by media composition. By increasing the glucose concentration, the titer of the desired unsuccinylated product can be raised from 7 mg/L to 42 mg/L in Landy-based media [1]. This represents a controlled 6-fold increase in the yield of the bioactive molecule, a quantifiable manufacturing advantage.

Fermentation Biomanufacturing Yield optimization

Antimicrobial Spectrum: Quantified Potency Against Drug-Resistant Gram-Positive Pathogens

Entianin demonstrates established, quantified activity against clinically relevant drug-resistant pathogens. Its minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) is 8 µg/mL, and against vancomycin-resistant Enterococcus faecalis (VRE) is 8–16 µg/mL [1]. This level of activity positions it within a well-understood potency range compared to novel development candidates or other lantibiotics like nisin A, which has similar MICs against these target organisms.

Antibiotic resistance MRSA VRE MIC determination

Entianin: Best-Fit Application Scenarios Based on Evidence


Process Development for High-Yield Active Lantibiotic Production

Entianin is the preferred choice over subtilin for fermentation process development aimed at industrial-scale production of an active lantibiotic. The evidence demonstrates that the producing strain inherently generates a 5-fold more favorable ratio of active-to-inactive product (1:10 vs. 1:50) [1], and by optimizing the carbon source, the titer of the fully active, unsuccinylated compound can be increased 6-fold to 42 mg/L [2]. This simplifies the bioprocessing workflow to favor the target molecule.

Studying Structure-Activity Relationships (SAR) of Succinylation in Lantibiotics

For fundamental research dissecting how post-translational modifications impact lantibiotic activity, entianin provides a more meaningful model than subtilin. Head-to-head comparison data reveals a quantitative difference in the penalty for succinylation: the activity loss is 2.5-fold greater for subtilin than for entianin [1]. Entianin's less drastic attenuation allows for a more nuanced study of structure-activity relationships around the N-terminus.

Development of Anti-MRSA/VRE Biopreservatives or Therapeutic Leads

Entianin is a valid candidate for developing interventions against drug-resistant Gram-positive pathogens. It has a determined and potent MIC range against both MRSA (8 µg/mL) and VRE (8-16 µg/mL) [2], establishing a baseline for further development. Its selectivity for the subtilin-like lantibiotic regulatory system (SpaK activation) [3] further differentiates it from nisin, opening avenues for combination or anti-virulence strategies.

Investigations into Quorum Sensing and Autoinduction Mechanisms

Researchers exploring quorum sensing in Bacilli should select entianin based on its specific signaling properties. Unlike nisin, entianin is a specific activator of the subtilin quorum-sensing histidine kinase SpaK [3]. This makes entianin the correct probe for studying the SpaK-mediated regulatory pathway, which is not activated by nisin at comparable, non-toxic concentrations.

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